

TUG-499: A Technical Guide to its Biological Target and Mechanism of Action

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Compound of Interest

Compound Name: TUG-499

Cat. No.: B11930145

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This document provides a comprehensive technical overview of **TUG-499**, a selective agonist for the Free Fatty Acid Receptor 1 (FFAR1). It details the compound's biological target, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

TUG-499 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), a G protein-coupled receptor also known as GPR40.[1][2] FFAR1 is a promising therapeutic target for type 2 diabetes due to its role in enhancing glucose-stimulated insulin secretion from pancreatic β -cells.[3][4] **TUG-499** exhibits high selectivity for FFAR1 over other related receptors, making it a valuable tool for studying the physiological and pathological roles of this receptor.[1] This guide consolidates the available technical data on **TUG-499** to support further research and development efforts.

Quantitative Data

The following tables summarize the reported in vitro pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of **TUG-499**.

Table 2.1: In Vitro Potency and Selectivity of TUG-499

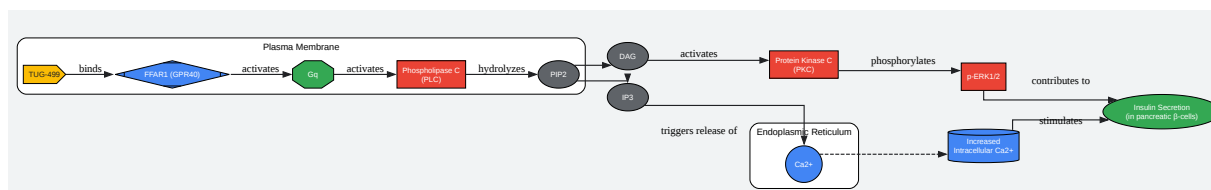
Parameter	Species	Value	Notes
pEC50	Human	7.39	Potency measured in a functional assay on recombinant human FFAR1 receptors.[1]
Selectivity	-	>100-fold	Selective over related free fatty acid receptors (FFA2, FFA3) and the nuclear receptor PPAR γ . [1]

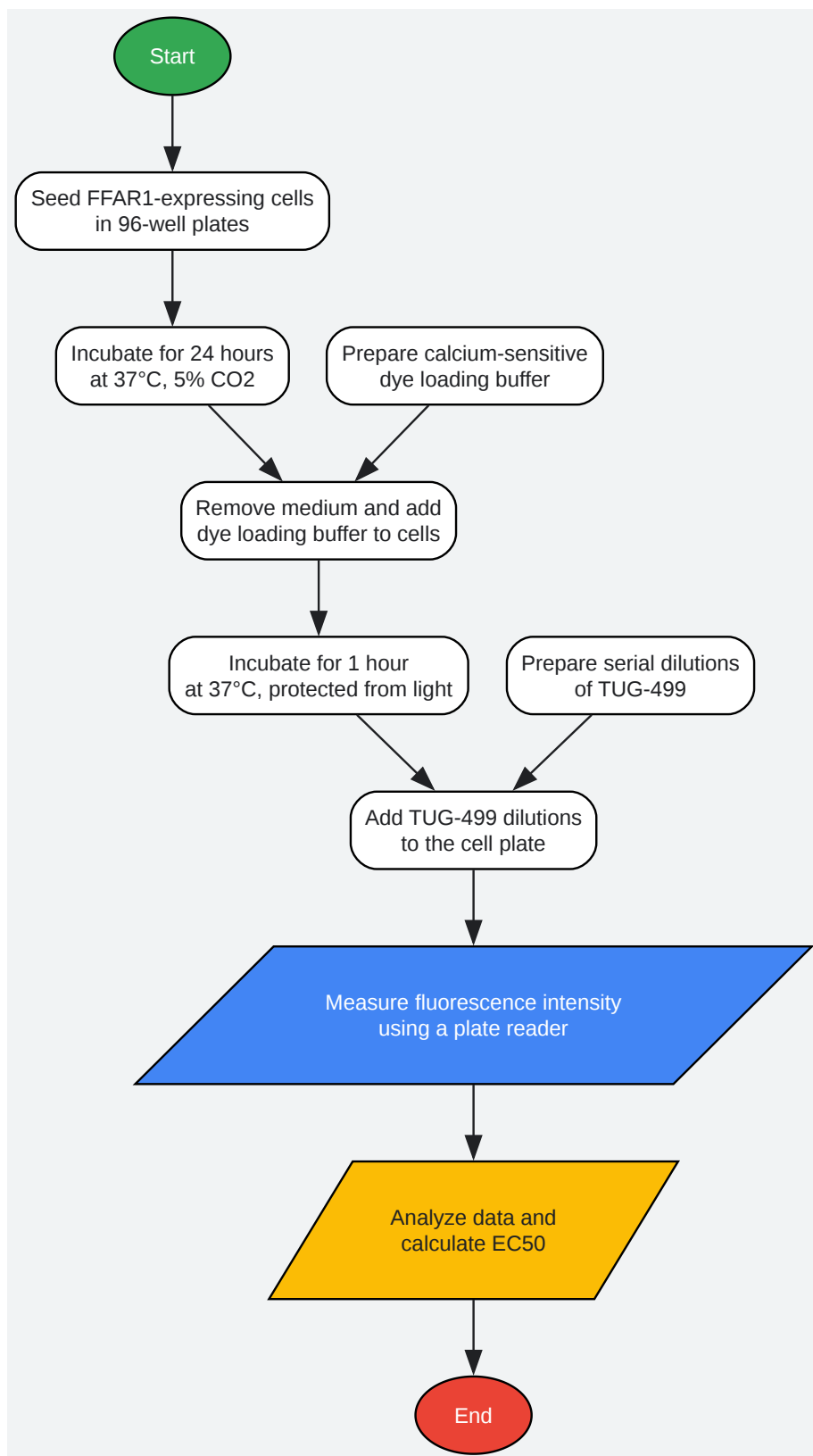
Table 2.2: In Vitro ADME Profile of TUG-499

Assay	Result	Notes
Chemical Stability	High	Indicates good stability for experimental use.[1]
CYP Enzyme Inhibition	No inhibition	Tested against a selection of cytochrome P450 enzymes.[1]
P-glycoprotein (P-gp) Inhibition	No inhibition	Suggests low potential for P-gp mediated drug-drug interactions.[1]
Caco-2 Permeability	Excellent	Indicates high potential for oral absorption.[1]

FFAR1 Signaling Pathway

Activation of FFAR1 by **TUG-499** initiates a signaling cascade primarily through the G α_q subunit of the heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca $^{2+}$) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Activated PKC can then phosphorylate downstream targets, including components of the MAPK/ERK pathway, such as ERK1/2.





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